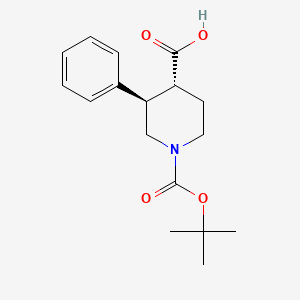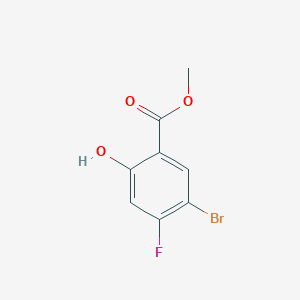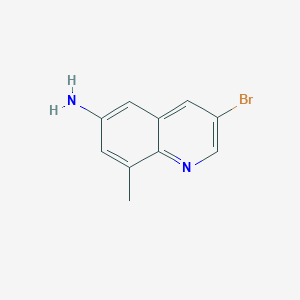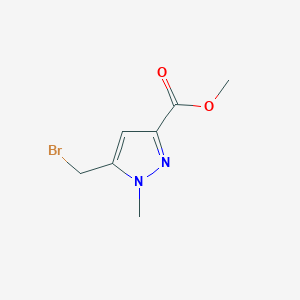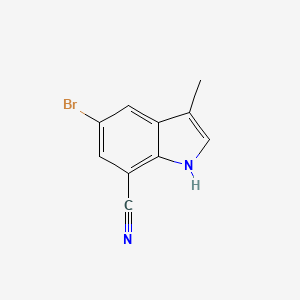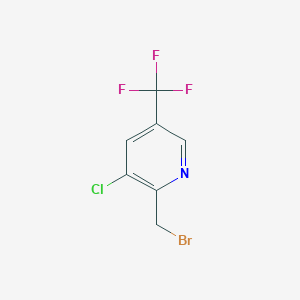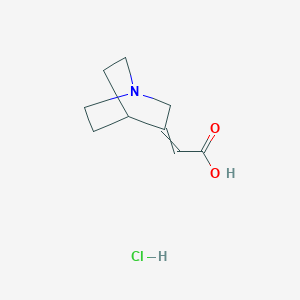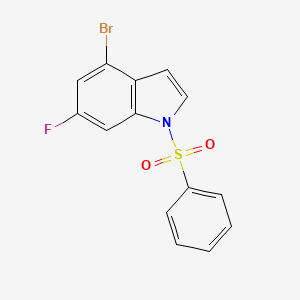
1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole
Übersicht
Beschreibung
“1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole” is a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The benzenesulfonyl group is a common functional group in organic chemistry, known for its reactivity .
Synthesis Analysis
While specific synthesis methods for “1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole” are not available, benzenesulfonyl derivatives can generally be synthesized through the reaction of benzenesulfonyl chloride with an appropriate nucleophile . The bromo and fluoro substituents could potentially be introduced through electrophilic halogenation .
Chemical Reactions Analysis
Benzenesulfonyl compounds typically exhibit reactions characteristic of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The presence of bromo and fluoro substituents may also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole” would depend on its specific structure. Benzenesulfonyl compounds are typically solid and soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
- The compound 1-benzenesulfonyl-3-bromomethylindole reacts with various nucleophiles, leading to the formation of intermediates vital for synthesizing a wide array of indole alkaloids and pharmacologically relevant compounds, demonstrating good to excellent yields. This highlights its importance in the synthesis of complex molecules (Nagarathnam, 1992).
Antimicrobial Agents
- Some derivatives synthesized from 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole have been evaluated for their antibacterial and antifungal activities, showing significant potential as novel antimicrobial agents. This underscores the utility of such compounds in addressing the need for new therapeutic options against resistant microbial strains (Chundawat et al., 2016).
Chemical Synthesis and Characterization
- The compound has been utilized in the synthesis of various indole derivatives through reactions with pyridine substrates, showcasing its versatility in chemical synthesis processes. This includes the production of benzenesulfonyl derivatives of 2-(2′-pyridyl)indole, further emphasizing its role in the development of new chemical entities (Caixach et al., 1979).
Antitumor Activity
- Novel therapeutic agents synthesized from 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole derivatives have been identified, exhibiting potent and selective antitumor activities. These findings point to the potential application of such compounds in the development of new cancer therapies, particularly those targeting specific tumor cell lines (Berry et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-6-fluoroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO2S/c15-13-8-10(16)9-14-12(13)6-7-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEXVNDQUSHRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


